Welcome to the BenchChem Online Store!
molecular formula C7H14O3 B8732360 2-Butoxyethyl formate CAS No. 20442-04-0

2-Butoxyethyl formate

Cat. No. B8732360
M. Wt: 146.18 g/mol
InChI Key: FAZSOJFTOSWHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04980503

Procedure details

2-n-Butoxyethanol formate was prepared in 96% purity by reaction of 2-n-butoxyethanol with excess formic acid and azeotropic removal of H2O in the presence of chloroform. To 480 g there was added 100 g of a solution consisting of 300 ml CH3I, 20 ml acetic acid, and 0.05 g of Co2 (CO)8. The resultant solution was pumped at 0.17 ml/min to a 25 cc reactor containing 25 cc of Sorbonorit B-3 (same system as Example 6) while CO was simultaneously fed to the reactor at 5 or 7.5 liters/hr. The reactor was operated at elevated temperature and pressure. GLC analyses of liquid effluent collected under various conditions were as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][OH:8])[CH2:2][CH2:3][CH3:4].[CH:9](O)=[O:10].O.CI>C(O)(=O)C.C(Cl)(Cl)Cl>[CH:9]([O:8][CH2:7][CH2:6][O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
solution
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CI
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 25 cc of Sorbonorit B-3 (same system as Example 6) while CO
CUSTOM
Type
CUSTOM
Details
GLC analyses of liquid effluent collected under various conditions

Outcomes

Product
Name
Type
product
Smiles
C(=O)OCCOCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.